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Introduction

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, plays a dual role in cellular
metabolism and gene regulation. While its tetrameric form is enzymatically active in the
cytoplasm, the dimeric form of PKM2 can translocate to the nucleus and function as a
transcriptional co-activator. A critical post-translational modification that governs this functional
switch is the phosphorylation of tyrosine residue 105 (Y105). This event, often triggered by
oncogenic signaling pathways, leads to the dissociation of the PKM2 tetramer into dimers,
facilitating its nuclear import and subsequent modulation of gene expression.[1][2][3] This
application note provides a detailed overview and experimental protocols for studying the
impact of PKM2 Y105 phosphorylation on gene expression.

Signaling Pathway Leading to PKM2 Y105
Phosphorylation

The phosphorylation of PKM2 at Y105 is a downstream event of several activated tyrosine
kinase signaling pathways implicated in cancer and other proliferative diseases. Upon
stimulation by growth factors, such as Epidermal Growth Factor (EGF), various receptor
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tyrosine kinases (RTKs) are activated. These activated receptors can directly or indirectly lead
to the phosphorylation of PKM2 at Y105, promoting the dimeric state and its nuclear functions.

Click to download full resolution via product page

Caption: Signaling pathway of PKM2 Y105 phosphorylation and nuclear function.

Data Presentation

The phosphorylation of PKM2 at Y105 has profound effects on cellular processes, which can
be quantified and compared. The following tables summarize key quantitative data related to

this event.
Table 1: Effect of PKM2 Y105F Mutation on Gene Expression

The Y105F mutant of PKM2 cannot be phosphorylated at this site and is constitutively active as
a pyruvate kinase, thus preventing its nuclear translocation and transcriptional co-activator
functions. This table presents the relative change in the expression of genes known to be
regulated by nuclear PKM2 in cells expressing the Y105F mutant compared to wild-type PKM2.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1173443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Fold Change in

Target Gene Function Expression (Y105F Reference
vs. WT)
) Cell Cycle
CCND1 (Cyclin D1) ) Decreased [4][5]
Progression
Cell Proliferation,
MYC ) Decreased [415]
Metabolism
GLUT1 Glucose Uptake Decreased [61[7]
LDHA Lactate Production Decreased [61[7]
VEGF Angiogenesis Decreased [7]

Table 2: Interaction of Nuclear PKM2 with Transcription Factors

Nuclear dimeric PKM2 does not bind to DNA directly but acts as a co-activator by interacting

with various transcription factors. This table summarizes key interacting partners.

Interacting
o . . Method of
Transcription Biological Process . Reference
Detection
Factor
Cell Proliferation, Co-
STAT3 _ _ S [2][4]
Inflammation immunoprecipitation
Hypoxia Response, Co-
HIF-1a ypora Tese | e
Angiogenesis immunoprecipitation
) Cell Proliferation, Co-
B-catenin , o [2]
Development immunoprecipitation
Stem Cell Co-
Oct-4 . : _ [9]
Pluripotency Immunoprecipitation
Transcriptional
TGIF2 Mass Spectrometry [8]

Repression
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Experimental Protocols

To investigate the role of PKM2 Y105 phosphorylation in gene expression, a combination of
molecular biology techniques is employed. The following are detailed protocols for key
experiments.

Experimental Workflow

Cell Culture & Treatment
(e.g., Growth Factor Stimulation)

(ross-link & Lyse Traigsfect Reporter Plasmids
Nuclear/Cytoplasmic
Fractionation
Anabse Fractions Chromatin Immunoprecipitation | [1BIEEIRAie] ]
[ (ChIP-gPCR) Reporter Assay

Western Blot for
p-PKM2 (Y105) & Total PKM2

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: Workflow for analyzing PKM2 Y105-mediated gene expression.

Protocol 1: Nuclear and Cytoplasmic Fractionation

This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the
subcellular localization of PKM2.[3][7][9][10][11]

Materials:

o Phosphate-Buffered Saline (PBS), ice-cold

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1173443?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6595688/
https://www.researchgate.net/figure/Nuclear-PKM2-regulates-the-expression-of-related-genes-affecting-BC-tumorigenesis-and_fig3_384487765
https://www.researchgate.net/figure/The-genetic-regulation-via-PKM2-in-tumor-cells-A-PKM2-activates-mTORC1-to-accelerate_fig4_321170262
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249977/
https://pubmed.ncbi.nlm.nih.gov/39153475/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Cytoplasmic Extraction (CE) Buffer: 10 mM HEPES, 60 mM KCI, 1 mM EDTA, 0.075% (v/v)
NP-40, 1 mM DTT, 1X Protease Inhibitor Cocktail, pH 7.6

o CE Buffer without detergent

e Nuclear Extraction (NE) Buffer: 20 mM Tris-Cl, 420 mM NacCl, 1.5 mM MgCI2, 0.2 mM EDTA,
25% (v/v) glycerol, 1 mM DTT, 1X Protease Inhibitor Cocktail, pH 8.0

e 5M NacCl
e Microcentrifuge

Procedure:

Harvest approximately 4 x 10"7 cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.
o Wash the cell pellet gently with 10 mL of ice-cold PBS. Centrifuge again as in step 1.

o Resuspend the cell pellet in 5 pellet volumes (approximately 100 uL) of CE Buffer.

e Incubate on ice for 3 minutes to lyse the plasma membrane.

e Centrifuge at 1,500 rpm for 4 minutes at 4°C.

o Carefully collect the supernatant, which contains the cytoplasmic extract, into a pre-chilled
tube.

e Wash the remaining nuclear pellet with 100 pL of CE Buffer without detergent. Be gentle to
avoid disrupting the nuclei.

e Centrifuge the nuclei at 1,500 rpm for 4 minutes at 4°C.

o Discard the supernatant and add 1 pellet volume (approximately 50 pL) of NE Buffer to the
nuclear pellet.

o Adjust the salt concentration to 400 mM by adding ~3.5 pL of 5 M NaCl.

e Add an additional pellet volume of NE Buffer and vortex to resuspend the pellet.
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Incubate on ice for 10 minutes, vortexing periodically.

Centrifuge at maximum speed for 10 minutes at 4°C to pellet any remaining debris.

Transfer the supernatant, containing the nuclear extract, to a new pre-chilled tube.

Store both cytoplasmic and nuclear extracts at -80°C for further analysis.

Protocol 2: Western Blotting for Phospho-PKM2 (Y105)

This protocol is for detecting the levels of PKM2 phosphorylated at Y105 and total PKM2 in cell
lysates or subcellular fractions.

Materials:

o SDS-PAGE gels

» Transfer buffer

» PVDF membrane

» Blocking buffer (5% w/v BSA in TBS with 0.1% Tween-20)

e Primary antibodies: Rabbit anti-phospho-PKM2 (Tyr105) and Mouse anti-PKM2
e Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

e Chemiluminescent substrate

e TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

» Quantify protein concentration of lysates using a BCA or Bradford assay.

e Denature 20-30 ug of protein per sample by boiling in Laemmli buffer for 5 minutes.

o Separate proteins by SDS-PAGE.
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» Transfer proteins to a PVDF membrane.
e Block the membrane in blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody against phospho-PKM2 (Y105) diluted in
blocking buffer overnight at 4°C with gentle shaking.[8][12][13]

o Wash the membrane three times for 10 minutes each with TBS-T.

 Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour
at room temperature.

e Wash the membrane three times for 10 minutes each with TBS-T.
o Apply the chemiluminescent substrate and visualize the signal using a digital imager.

» To detect total PKM2, the membrane can be stripped and re-probed with an antibody against
total PKM2, following the same procedure.

Protocol 3: Chromatin Immunoprecipitation (ChiP)

This protocol is used to determine if nuclear PKM2 is associated with the promoter regions of
specific target genes.[1][4][14][15][16]

Materials:
e 37% Formaldehyde
e 1 M Glycine

o Cell Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCI (pH 7.5), 5 mM EDTA, 0.5% NP-40, 1%
Triton X-100, with 1X protease inhibitor cocktail

e Sonicator
e Anti-PKM2 antibody for ChIP

e Normal IgG (as a negative control)
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e Protein A/G magnetic beads

e Wash buffers (low salt, high salt, LiCl)

o Elution buffer

e Proteinase K

e Phenol:.chloroform:isoamyl alcohol

e (PCR primers for target gene promoters

Procedure:

e Cross-linking: Treat cultured cells (approximately 1 x 1077) with 1% formaldehyde for 10
minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125
mM glycine for 5 minutes.

o Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 10 minutes.

o Chromatin Shearing: Sonicate the lysate to shear chromatin into fragments of 200-1000 bp.
Optimize sonication conditions for your cell type and equipment.

e Immunoprecipitation:

o Pre-clear the chromatin with Protein A/G beads.

o Incubate the pre-cleared chromatin with anti-PKM2 antibody or normal IgG overnight at
4°C with rotation.

o Add Protein A/G beads to capture the antibody-protein-DNA complexes.

o Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to
remove non-specific binding.

o Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the
cross-links by heating at 65°C for at least 4 hours in the presence of NaCl.
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» DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using
phenol:chloroform extraction or a DNA purification Kit.

e Analysis: Use the purified DNA as a template for gPCR with primers specific to the promoter
regions of putative PKM2 target genes.

Protocol 4: Dual-Luciferase Reporter Assay

This assay is used to measure the effect of PKM2 on the transcriptional activity of a specific
gene promoter.[2][6][17][18][19]

Materials:

o Reporter plasmid: Firefly luciferase gene driven by the promoter of the target gene.

» Control plasmid: Renilla luciferase gene driven by a constitutive promoter (e.g., TK).

o Expression plasmid for PKM2 (wild-type or Y105F mutant).

o Transfection reagent.

e Dual-Luciferase Reporter Assay System (e.g., from Promega).

e Luminometer.

Procedure:

o Cell Seeding: Seed cells in a 24-well plate to be 60-80% confluent at the time of transfection.

o Transfection: Co-transfect cells with the firefly luciferase reporter plasmid, the Renilla
luciferase control plasmid, and either the PKM2 expression plasmid or an empty vector
control using a suitable transfection reagent.

 Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

e Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in
the assay Kkit.

e Luciferase Measurement:
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o Add Luciferase Assay Reagent Il (for firefly luciferase) to the cell lysate and measure the
luminescence.

o Add Stop & Glo® Reagent to the same sample to quench the firefly reaction and initiate
the Renilla luciferase reaction, then measure the luminescence again.

o Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for
each sample. Compare the normalized luciferase activity in cells overexpressing PKM2 to
the control cells to determine the effect of PKM2 on promoter activity.

Conclusion

The phosphorylation of PKM2 at tyrosine 105 is a key regulatory switch that allows this
metabolic enzyme to moonlight in the nucleus as a transcriptional co-activator, thereby
influencing a wide range of cellular processes, including proliferation, metabolism, and
angiogenesis. The application notes and protocols provided here offer a comprehensive guide
for researchers to investigate the intricate role of Y105-phosphorylated PKM2 in gene
expression analysis. By employing these techniques, scientists can further elucidate the
downstream effects of this critical post-translational modification and identify potential
therapeutic targets for diseases driven by aberrant PKM2 function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1173443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

